molecular formula C11H14N4 B14872476 2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-2-yl)acetonitrile

2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-2-yl)acetonitrile

Cat. No.: B14872476
M. Wt: 202.26 g/mol
InChI Key: BJULZFSQLXWDHH-UHFFFAOYSA-N
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Description

2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-2-yl)acetonitrile is a synthetic organic compound that features a unique combination of azetidine, pyridine, and acetonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-2-yl)acetonitrile typically involves multi-step organic reactions. One possible route includes:

    Formation of Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

    Introduction of Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions.

    Attachment of Pyridine and Acetonitrile Groups: The pyridine and acetonitrile groups can be attached through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The azetidine ring and pyridine moiety may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Products may include N-oxides or hydroxylated derivatives.

    Reduction: Amines or reduced nitrile derivatives.

    Substitution: Various substituted azetidine or pyridine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysts: Potential use as ligands in catalytic reactions.

Biology and Medicine

    Biological Probes: Used in research to study biological systems and mechanisms.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

    Agrochemicals: Possible applications in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action for 2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-2-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-1-yl)-2-(pyridin-2-yl)acetonitrile: Lacks the methylamino group.

    2-(3-(Amino)azetidin-1-yl)-2-(pyridin-2-yl)acetonitrile: Contains an amino group instead of a methylamino group.

    2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-3-yl)acetonitrile: Pyridine group attached at a different position.

Uniqueness

The presence of the methylamino group and the specific positioning of the pyridine and acetonitrile groups make 2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-2-yl)acetonitrile unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-[3-(methylamino)azetidin-1-yl]-2-pyridin-2-ylacetonitrile

InChI

InChI=1S/C11H14N4/c1-13-9-7-15(8-9)11(6-12)10-4-2-3-5-14-10/h2-5,9,11,13H,7-8H2,1H3

InChI Key

BJULZFSQLXWDHH-UHFFFAOYSA-N

Canonical SMILES

CNC1CN(C1)C(C#N)C2=CC=CC=N2

Origin of Product

United States

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